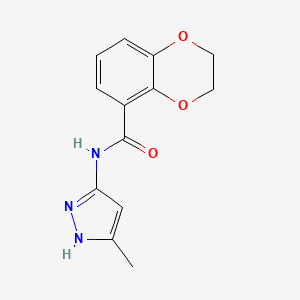
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine is a chemical compound that belongs to the family of ethylenediamine derivatives. This compound has garnered significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The exact mechanism of action of 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine has several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine. One direction is to explore its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for cancer treatment. Moreover, research on the pharmacokinetics and pharmacodynamics of this compound is necessary to evaluate its efficacy and safety in vivo. Finally, the development of novel synthetic methods for the preparation of 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
In conclusion, 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity towards cancer cells make it a promising candidate for cancer treatment. However, further research is needed to elucidate its exact mechanism of action and to evaluate its efficacy and safety in vivo.
Synthesemethoden
The synthesis of 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine involves the reaction of 2-chloroquinoline with cyclopropylamine in the presence of a base. The resulting product is then treated with ethylenediamine to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12(10-5-6-10)9-16-14-8-7-11-3-1-2-4-13(11)17-14/h1-4,7-8,10,12H,5-6,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEWDZBHHVYCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)


![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)